N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide is a complex chemical compound notable for its unique structure and potential applications in various scientific fields. This compound features a triazole ring with pyridine substitutions, which enhances its reactivity and interaction with biological systems. Its molecular formula is , and it has garnered attention for its possible roles in medicinal chemistry, particularly as an enzyme inhibitor and in coordination chemistry.
The compound is synthesized through specific chemical reactions involving hydrazine and nitrile compounds, leading to the formation of the triazole ring. Subsequent modifications introduce pyridine groups and the dimethylmethanimidamide moiety. The synthesis and characterization of this compound have been documented in various chemical literature and databases .
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide falls under the category of nitrogen-containing heterocycles. It is classified as a triazole derivative due to the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also contains pyridine rings, further categorizing it within complex organic molecules with potential pharmacological activity.
The synthesis of N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide typically involves several key steps:
Industrial production may optimize these synthetic routes to enhance yield and purity. Techniques such as advanced catalysis, controlled reaction conditions, and purification methods like chromatography are commonly employed .
The molecular structure of N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide |
InChI | InChI=1S/C15H15N7/c1-21(2)11-18-22... |
InChI Key | DSHGYPZMUJPLBX-WQRHYEAKSA-N |
Isomeric SMILES | CN(C)/C=N\N1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
This structure indicates multiple functional groups that contribute to its chemical behavior .
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The reactions can yield various derivatives:
The mechanism of action for N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide primarily involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which modulate enzymatic activities or catalyze specific biochemical reactions. The structural features provided by the triazole and pyridine rings enhance these interactions by offering multiple coordination sites for binding .
The physical properties include:
Key chemical properties are:
Relevant analytical data includes:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm structural integrity and composition .
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide has several scientific applications:
This compound represents a significant area of interest for ongoing research due to its diverse applications across multiple scientific disciplines.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: